molecular formula C31H45NO4 B1264406 Dysoxyhainanin A

Dysoxyhainanin A

Cat. No.: B1264406
M. Wt: 495.7 g/mol
InChI Key: ZZTXYUVDEDOUDW-XYNNUCQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysoxyhainanin A (compound 47) is a triterpenoid isolated from the plant Dysoxylum hainanense, a species native to China. Its structure is characterized by a 1,3-cyclo-2,3-seco A ring with a formamido-containing appendage, a modification that distinguishes it from conventional triterpenoids . This compound was identified through advanced spectroscopic techniques, including X-ray crystallography, which confirmed its unique A-ring cyclization pattern . This compound exhibits notable antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 μg/mL .

Properties

Molecular Formula

C31H45NO4

Molecular Weight

495.7 g/mol

IUPAC Name

(1Z,3aR,5aR,5bS,7aS,10R,11aR,13aS,13bR)-1-(formamidomethylidene)-3,3,5a,5b,7a,10,13b-heptamethyl-2-oxo-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-10-carboxylic acid

InChI

InChI=1S/C31H45NO4/c1-26(2)22-10-11-30(6)23(31(22,7)21(24(26)34)17-32-18-33)9-8-19-20-16-28(4,25(35)36)13-12-27(20,3)14-15-29(19,30)5/h8,17-18,20,22-23H,9-16H2,1-7H3,(H,32,33)(H,35,36)/b21-17+/t20-,22-,23-,27+,28+,29+,30+,31-/m0/s1

InChI Key

ZZTXYUVDEDOUDW-XYNNUCQCSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(/C(=C/NC=O)/C(=O)C5(C)C)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(C(=CNC=O)C1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Synonyms

dysoxyhainanin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Source Plant Key Structural Features Bioactivity (IC₅₀/MIC)
This compound (47) Dysoxylum hainanense 1,3-cyclo-2,3-seco A ring with formamido group MIC: 6.25–50 μg/mL (Gram-positive bacteria)
Dysoxyhainanin B (48) Dysoxylum hainanense 1,2-dinor-3,10:9,10-bisseco skeleton MIC: Comparable to compound 47
Dysoxyhainic acid A (49) Dysoxylum hainanense 2-nor-1,3-cyclotirucallane skeleton Antimicrobial activity (data unspecified)
Xylogranatin D (38) Unspecified plant C-30 to C-9 linkage via γ-hydroxy ketone rearrangement Cytotoxicity: IC₅₀ 6.3–15.7 μM (P388, A549 cells)
Turrapubesins A (39) Turraea pubescens Tetranortriterpenoid with halogen and maleimide groups Not reported
Chuktabrin A (45) Chukrasia tabularis 16-nor-prieurianin-type limonoid with novel skeleton Not reported
Walsucochin A (50) Walsura cochinchinensis Novel carbon skeleton with neuroprotective effects Reduces H₂O₂-induced PC12 cell damage

Key Observations:

A-Ring Modifications: this compound’s 1,3-cyclo-2,3-seco A ring is distinct from the 2-nor-1,3-cyclotirucallane skeleton of Dysoxyhainic acid A (49) and the rearranged γ-hydroxy ketone in Xylogranatin D (38) .

Functional Groups: The formamido group in this compound is rare among triterpenoids, contrasting with halogenated or maleimide-containing analogs like Turrapubesins .

Bioactivity Comparison

This compound’s primary bioactivity is antimicrobial action , specifically against Gram-positive bacteria. In contrast:

  • Xylogranatin D (38) exhibits cytotoxicity against cancer cell lines (P388, A549), suggesting a divergent mechanism of action .
  • Walsucochins (50, 51) demonstrate neuroprotective effects in oxidative stress models, highlighting functional versatility among structurally unique triterpenoids .

Table 2: Bioactivity Profiles

Compound Bioactivity Type Target/Model Efficacy
This compound Antimicrobial Gram-positive bacteria MIC: 6.25–50 μg/mL
Xylogranatin D Cytotoxic P388, A549 cancer cells IC₅₀: 6.3–15.7 μM
Walsucochin A Neuroprotective H₂O₂-damaged PC12 cells Dose-dependent protection

Q & A

Q. What protocols address discrepancies in spectral data interpretation for novel triterpenoids?

  • Methodological Answer :
  • Collaborative validation : Cross-check NMR assignments with multiple labs.
  • DFT calculations : Predict 13^{13}C chemical shifts using Gaussian software.
  • Error documentation : Report conflicting signals in supplementary materials for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysoxyhainanin A
Reactant of Route 2
Dysoxyhainanin A

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